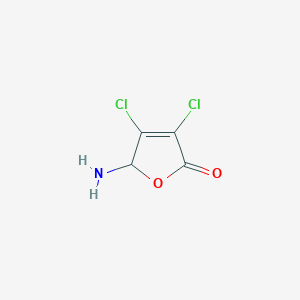

5-Amino-3,4-dichlorofuran-2(5H)-one

CAS No.: 60696-35-7

Cat. No.: VC19552063

Molecular Formula: C4H3Cl2NO2

Molecular Weight: 167.97 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60696-35-7 |

|---|---|

| Molecular Formula | C4H3Cl2NO2 |

| Molecular Weight | 167.97 g/mol |

| IUPAC Name | 2-amino-3,4-dichloro-2H-furan-5-one |

| Standard InChI | InChI=1S/C4H3Cl2NO2/c5-1-2(6)4(8)9-3(1)7/h3H,7H2 |

| Standard InChI Key | BNALRIIAIHMLME-UHFFFAOYSA-N |

| Canonical SMILES | C1(C(=C(C(=O)O1)Cl)Cl)N |

Introduction

Structural and Physicochemical Properties

The molecular framework of 5-amino-3,4-dichlorofuran-2(5H)-one consists of a γ-lactone ring with chlorine and amino substituents. The presence of electronegative chlorine atoms and the amino group creates a polarized electronic environment, influencing its solubility, stability, and reactivity. Key physicochemical parameters inferred from analogous compounds include:

The amino group at C5 introduces nucleophilic character, enabling reactions such as acylation, alkylation, and condensation . The chlorine atoms at C3 and C4 are susceptible to substitution, particularly under basic or nucleophilic conditions, as observed in mucochloric acid derivatives .

Synthesis Strategies

Direct Amination of Mucochloric Acid Derivatives

A plausible route involves the amination of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid, MCA). In MCA, the hydroxyl group at C5 can be replaced via nucleophilic substitution. Treatment with ammonia or primary amines under controlled conditions may yield the target compound:

This reaction parallels the synthesis of 5-alkoxy derivatives of MCA, where alkoxy groups replace the hydroxyl group under acidic or basic conditions . For example, methoxy substitution is achieved using methanol and catalytic sulfuric acid . Adapting this method with aqueous ammonia could theoretically produce the amino analog.

Oxidative Functionalization of Halogenated Furans

Furfural-derived precursors offer another synthetic avenue. As demonstrated in , dibromo furfural undergoes oxidation with manganese dioxide and hydrochloric acid to form mucobromic acid (MBA). By substituting chlorine for bromine and introducing an amino group via reductive amination, 5-amino-3,4-dichlorofuran-2(5H)-one could be synthesized. Ultrasonic irradiation, as employed in for heterocycle formation, may enhance reaction efficiency.

Reactivity and Derivatization

Nucleophilic Substitution at Halogenated Positions

The chlorine atoms at C3 and C4 are reactive toward nucleophiles. In mucochloric acid, these positions undergo substitution with amines, thiols, and alkoxides to yield diverse derivatives . For instance:

-

Reaction with amines: Produces diamino-furanones, which are intermediates in anticancer agent synthesis .

-

Reaction with thiophenols: Forms thioether-linked compounds with potential antimicrobial activity .

The amino group at C5 may participate in condensation reactions, enabling the formation of Schiff bases or urea derivatives.

Lactone Ring Opening and Rearrangement

Under basic conditions, the lactone ring may open to form a linear keto-acid, which can recyclize or undergo further functionalization. This behavior is well-documented in mucochloric acid, where ring-opening facilitates reactions with nucleosides and amino acids . For the amino derivative, ring-opening could yield α,β-unsaturated carbonyl compounds with conjugated amino groups, enhancing their bioactivity.

Future Research Directions

-

Synthetic Optimization: Develop efficient, scalable methods for amino group introduction, leveraging microwave or flow chemistry.

-

Structure-Activity Relationships (SAR): Systematically modify substituents to elucidate contributions to bioactivity.

-

In Vivo Studies: Evaluate pharmacokinetics and toxicity in animal models to assess therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume